1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide
Overview
Description
1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a chlorophenyl group attached to an acetyl moiety, which is further linked to a piperidine ring with a methyl group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide typically involves multiple steps. One common approach is the acylation of 4-chlorophenylacetic acid with N-methyl-3-piperidinecarboxamide under conditions that promote amide bond formation. This reaction often requires the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistency and efficiency. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.
Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with different functional groups or structural modifications that can be further utilized in various applications.
Scientific Research Applications
1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide has found applications in several scientific fields:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: The compound's unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide is similar to other compounds that contain chlorophenyl and piperidine groups. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:
N-Methyl-3-piperidinecarboxamide: Lacks the chlorophenyl group.
4-Chlorophenylacetic acid: Lacks the piperidine and amide groups.
N-Methyl-4-chlorophenylacetamide: Similar structure but different positioning of the chlorophenyl group.
These compounds may have different properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)acetyl]-N-methylpiperidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-17-15(20)12-3-2-8-18(10-12)14(19)9-11-4-6-13(16)7-5-11/h4-7,12H,2-3,8-10H2,1H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZSMWRPOYMQFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN(C1)C(=O)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.